1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)-
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Overview
Description
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, dichlorophenyl, fluorophenyl, and imidazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through electrophilic aromatic substitution reactions. The imidazolylmethyl group can be introduced via nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane ring structures.
Phenyl-substituted imidazoles: Compounds with similar imidazolylmethyl groups.
Halogenated aromatic compounds: Compounds with similar dichlorophenyl and fluorophenyl groups.
Uniqueness
The uniqueness of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)-, (4S,5R)- lies in its combination of structural features, which may confer specific chemical reactivity, biological activity, or material properties not found in other compounds.
Properties
CAS No. |
107679-94-7 |
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Molecular Formula |
C19H13Cl2FN2O3 |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(imidazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-3-6-15(16(21)9-13)19(10-24-8-7-23-11-24)17(26-18(25)27-19)12-1-4-14(22)5-2-12/h1-9,11,17H,10H2/t17-,19-/m1/s1 |
InChI Key |
KGIQUJZSBPBFGH-IEBWSBKVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@](OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC(=O)O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)F |
Origin of Product |
United States |
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